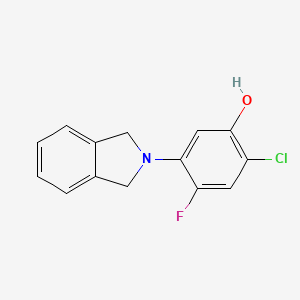

2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol” is a complex organic molecule. It is related to the class of compounds known as benzenesulfonamides . It has a molecular weight of 338.76 .

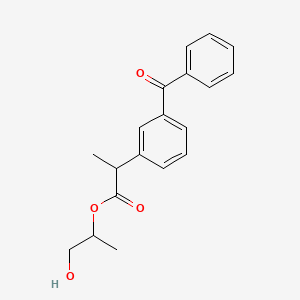

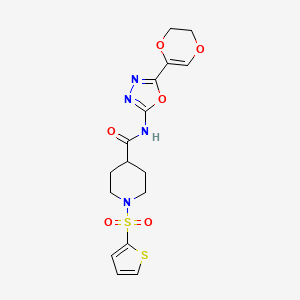

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI string for this compound isInChI=1/C14H11ClN2O4S/c15-11-6-5-8 (7-12 (11)22 (16,20)21)14 (19)10-4-2-1-3-9 (10)13 (18)17-14/h1-7,19H, (H,17,18) (H2,16,20,21) . This indicates the presence of a benzenesulfonamide group, a chloro group, a fluorobenzenol group, and an isoindole group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anti-Cancer Agents: The compound’s unique structure makes it a promising candidate for anti-cancer drug development. Researchers investigate its potential to inhibit specific cancer pathways or target malignant cells selectively. Preliminary studies suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells .

Anti-Inflammatory Properties: Inflammation plays a crucial role in various diseases. Scientists explore whether this compound can modulate inflammatory responses by targeting specific enzymes or receptors. Its anti-inflammatory potential could lead to novel therapeutic agents .

Organic Synthesis

Building Block for Fluorinated Compounds: Organic chemists utilize this compound as a building block in the synthesis of more complex molecules. Its fluorine substitution pattern enhances reactivity and stability, making it valuable for constructing diverse fluorinated organic compounds .

Material Science

Fluorinated Polymers: Researchers investigate the incorporation of this compound into polymer matrices to enhance material properties. Fluorinated polymers exhibit improved chemical resistance, thermal stability, and surface properties. Potential applications include coatings, membranes, and electronic devices .

Agrochemicals

Pesticides and Herbicides: The compound’s structural features make it suitable for designing agrochemicals. Scientists explore its efficacy as an insecticide or herbicide, aiming to develop environmentally friendly alternatives to conventional pesticides.

Photophysics and Optoelectronics

Fluorescent Probes and Sensors: Due to its fluorine substitution, this compound may serve as a fluorescent probe or sensor. Researchers investigate its photophysical properties, such as emission wavelengths and quantum yields, for applications in bioimaging, environmental monitoring, or optoelectronic devices .

Computational Chemistry

Quantum Chemical Calculations: Theoretical chemists employ computational methods to study the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its stability, charge distribution, and potential reaction pathways .

Direcciones Futuras

The future directions for research on this compound could include further investigation into its potential biological activity, such as its potential role as a metabotropic glutamate receptor modulator . Additionally, more research could be done to fully characterize its physical and chemical properties, and to develop methods for its synthesis.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact withG protein-coupled glutamate receptors (mGlu’s) . These receptors are part of the seven transmembrane spanning superfamily of receptors and are distinguished by the presence of a large N-terminal domain, which contains the orthosteric agonist binding site .

Mode of Action

It can be inferred from related compounds that the compound may bind to the n-terminal domain of the mglu receptors, stabilizing a closed state that promotes g-protein coupling . This transduces a conformational change in the transmembrane regions of the homodimer .

Biochemical Pathways

It can be inferred from related compounds that the compound may be involved in theG protein-coupled glutamate receptor signaling pathway . This pathway is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .

Result of Action

It can be inferred from related compounds that the compound may regulate long-term neuronal synaptic plasticity, learning, cognition, locomotory behavior, signal transduction, and chemical synaptic transmission .

Propiedades

IUPAC Name |

2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTNWYRZMTYSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)

![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)